molecular formula C17H13ClN4O3 B3198354 N-(3-ethynylphenyl)-7-methoxy-6-nitroquinazolin-4-amine;hydrochloride CAS No. 1012057-51-0

N-(3-ethynylphenyl)-7-methoxy-6-nitroquinazolin-4-amine;hydrochloride

Cat. No.: B3198354
CAS No.: 1012057-51-0
M. Wt: 356.8 g/mol
InChI Key: AYDMDCKPAALIME-UHFFFAOYSA-N
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Description

N-(3-ethynylphenyl)-7-methoxy-6-nitroquinazolin-4-amine;hydrochloride is a compound that belongs to the quinazoline family. This compound is known for its potential applications in medicinal chemistry, particularly as a tyrosine kinase inhibitor. It is structurally characterized by the presence of an ethynyl group attached to a phenyl ring, a methoxy group, and a nitro group on the quinazoline core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ethynylphenyl)-7-methoxy-6-nitroquinazolin-4-amine;hydrochloride typically involves multiple steps, including nitration, reduction, and cyclization reactionsThe final step involves the formation of the hydrochloride salt to enhance the compound’s solubility and stability .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. Techniques such as recrystallization and chromatography are often employed to purify the final product. The use of high-pressure liquid chromatography (HPLC) and other analytical techniques ensures the consistency and quality of the compound .

Chemical Reactions Analysis

Types of Reactions

N-(3-ethynylphenyl)-7-methoxy-6-nitroquinazolin-4-amine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and strong acids or bases for cyclization reactions .

Major Products Formed

The major products formed from these reactions include various substituted quinazolines, which can be further modified to enhance their biological activity .

Scientific Research Applications

N-(3-ethynylphenyl)-7-methoxy-6-nitroquinazolin-4-amine;hydrochloride has several scientific research applications:

Mechanism of Action

The compound exerts its effects by inhibiting the activity of tyrosine kinases, which are enzymes involved in the signaling pathways that regulate cell growth and proliferation. By binding to the ATP-binding site of these enzymes, the compound prevents their activation and subsequent signaling, leading to reduced cell proliferation and increased apoptosis in cancer cells .

Properties

IUPAC Name

N-(3-ethynylphenyl)-7-methoxy-6-nitroquinazolin-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4O3.ClH/c1-3-11-5-4-6-12(7-11)20-17-13-8-15(21(22)23)16(24-2)9-14(13)18-10-19-17;/h1,4-10H,2H3,(H,18,19,20);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYDMDCKPAALIME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)N=CN=C2NC3=CC=CC(=C3)C#C)[N+](=O)[O-].Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1012057-51-0
Record name 4-Quinazolinamine, N-(3-ethynylphenyl)-7-methoxy-6-nitro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1012057-51-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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